Fluoroglycofen

Beschreibung

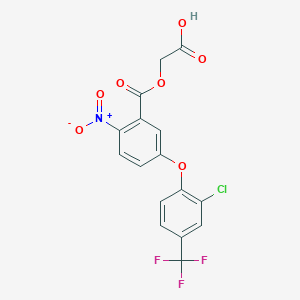

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3NO7/c17-11-5-8(16(18,19)20)1-4-13(11)28-9-2-3-12(21(25)26)10(6-9)15(24)27-7-14(22)23/h1-6H,7H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAHEVIQIYRFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868440 | |

| Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77501-60-1, 118340-11-7 | |

| Record name | Fluoroglycofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77501-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroglycofen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoyl)oxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118340117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, carboxymethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROGLYCOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U44V3F1K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Fluoroglycofen: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroglycofen is a selective, post-emergence herbicide belonging to the diphenyl ether class. Its herbicidal activity is primarily attributed to the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to a cascade of cytotoxic events, culminating in rapid cell membrane disruption and plant death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including the core biochemical pathway, downstream signaling events, quantitative data from related compounds, and detailed experimental protocols for its investigation.

Introduction

This compound, often used as its ethyl ester (this compound-ethyl), is effective for the control of a wide range of broadleaf weeds in various agricultural settings. Understanding its precise mechanism of action is crucial for optimizing its use, managing weed resistance, and developing new herbicidal compounds. The primary target of this compound is protoporphyrinogen oxidase (PPO, EC 1.3.3.4), an enzyme located in the chloroplasts and mitochondria.

Biochemical Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

The central mechanism of action of this compound is the competitive inhibition of protoporphyrinogen oxidase (PPO).

The Tetrapyrrole Biosynthesis Pathway

PPO is the last common enzyme in the biosynthesis of both chlorophylls (B1240455) and hemes. It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).

Inhibition of PPO by this compound

This compound, as a diphenyl ether herbicide, mimics the structure of the natural substrate of PPO. It binds to the active site of the enzyme, preventing the binding and oxidation of PPGIX. This inhibition leads to the accumulation of PPGIX within the plastids.

Accumulation of Protoporphyrin IX and Generation of Reactive Oxygen Species (ROS)

The accumulated protoporphyrinogen IX cannot be efficiently processed within the plastid and subsequently diffuses into the cytoplasm. In the cytoplasm, a non-enzymatic or light-dependent oxidation of PPGIX to PPIX occurs. This cytoplasmic PPIX is a potent photosensitizer. In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂).

Cellular Damage and Phytotoxicity

The massive generation of ROS initiates a cascade of destructive cellular events. The primary targets are the polyunsaturated fatty acids in cellular membranes. This leads to lipid peroxidation, causing a loss of membrane integrity in the plasma membrane, tonoplast, and organellar membranes. The consequence is rapid cellular leakage, desiccation, and ultimately, cell death. The visible symptoms in treated plants, such as necrosis and wilting, typically appear within hours of application in the presence of light.

Downstream Signaling of Oxidative Stress

The herbicidal action of this compound is not solely due to direct cellular damage. The generated ROS and the products of lipid peroxidation also act as signaling molecules, triggering a wider cellular stress response.

Lipid peroxidation byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are reactive electrophiles that can modify proteins and DNA, further contributing to cellular dysfunction. These molecules can also activate stress-responsive genes and signaling pathways, although in the case of herbicide action, this response is generally insufficient to prevent cell death.

Quantitative Data

| Herbicide | Target Organism/Enzyme | IC50 Value | Ki Value | Reference |

| Acifluorfen | Human Protoporphyrinogen Oxidase | ~0.5 µM | Not Reported | [1] |

| Oxyfluorfen | Human Protoporphyrinogen Oxidase | ~0.8 µM | Not Reported | [1] |

| Fomesafen | Human Protoporphyrinogen Oxidase | ~0.2 µM | Not Reported | [1] |

| Tiafenacil | Plant Protoporphyrinogen Oxidase | 22 - 28 nM | Not Reported | [2] |

Note: The provided data is for comparative purposes and may not be directly representative of this compound's potency.

Experimental Protocols

The following protocols are adapted from established methodologies and can be used to investigate the mechanism of action of this compound.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay directly measures the inhibitory effect of this compound on PPO activity.

Materials:

-

Isolated plant chloroplasts or mitochondria (source of PPO)

-

Protoporphyrinogen IX (substrate)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT)

-

Spectrofluorometer or HPLC with a fluorescence detector

-

Microplate reader (optional)

Procedure:

-

Enzyme Preparation: Isolate chloroplasts or mitochondria from a suitable plant source (e.g., spinach, pea seedlings) using standard differential centrifugation techniques. Determine the protein concentration of the enzyme preparation.

-

Substrate Preparation: Prepare a fresh solution of protoporphyrinogen IX in the assay buffer. Due to its instability, this should be done immediately before use.

-

Inhibition Assay: a. In a microfuge tube or microplate well, combine the assay buffer, the enzyme preparation, and varying concentrations of this compound (or solvent control). b. Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the protoporphyrinogen IX substrate. d. Incubate for a defined period (e.g., 15-30 minutes) in the dark. e. Stop the reaction by adding a quenching solution (e.g., acetone (B3395972) or methanol).

-

Detection of Protoporphyrin IX: a. Centrifuge the samples to pellet the protein. b. Measure the fluorescence of the supernatant. Protoporphyrin IX has a characteristic excitation maximum around 405 nm and an emission maximum around 635 nm. c. Alternatively, quantify the amount of protoporphyrin IX produced using HPLC with fluorescence detection.

-

Data Analysis: Calculate the rate of PPO activity for each this compound concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Cellular Leakage Assay

This assay measures the loss of membrane integrity in plant tissues treated with this compound.

Materials:

-

Leaf discs from a susceptible plant species

-

This compound solutions of varying concentrations

-

Deionized water

-

Conductivity meter

Procedure:

-

Sample Preparation: Cut uniform leaf discs from healthy, young plants.

-

Treatment: Place the leaf discs in vials containing the different concentrations of this compound solution or a control solution (water with the same solvent concentration as the herbicide solutions).

-

Incubation: Incubate the vials under light at a constant temperature.

-

Conductivity Measurement: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), measure the electrical conductivity of the solution in each vial. An increase in conductivity indicates the leakage of electrolytes from the damaged cells.

-

Total Leakage: After the final time point, boil the samples to cause complete cell lysis and measure the maximum conductivity.

-

Data Analysis: Express the electrolyte leakage as a percentage of the total conductivity. Plot the percentage of leakage against time for each this compound concentration.

Conclusion

The mechanism of action of this compound is well-established as a potent inhibitor of protoporphyrinogen oxidase. This primary action triggers a cascade of events, including the accumulation of phototoxic protoporphyrin IX, the generation of reactive oxygen species, and subsequent lipid peroxidation, leading to rapid and effective herbicidal activity. While specific quantitative data for this compound's PPO inhibition is limited in publicly available literature, the methodologies outlined in this guide provide a framework for its detailed investigation. A thorough understanding of this mechanism is fundamental for the sustainable use of this compound and the development of next-generation herbicides.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effects of Fluoroglycofen on Plant Cell Physiology

Executive Summary

This compound is a potent herbicidal agent belonging to the diphenyl ether class. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway, which is essential for the production of chlorophylls (B1240455) and hemes. This inhibition leads to a cascade of photodynamic events, culminating in rapid cellular damage and plant death. This technical guide provides a comprehensive overview of the physiological and biochemical effects of this compound on plant cells, presents quantitative data on its impact, details key experimental protocols for its study, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

The primary molecular target of this compound is protoporphyrinogen oxidase (PPO; EC 1.3.3.4).[1] PPO is responsible for the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), the final common step in the biosynthesis of both chlorophyll (B73375) and heme.[2]

This compound acts as a potent inhibitor of this enzyme.[3] This inhibition leads to the accumulation of Protogen IX within the plastids. The excess Protogen IX leaks into the cytoplasm, where it is rapidly oxidized to Proto IX by non-enzymatic processes or by other cellular oxidases.[2]

In the presence of light and molecular oxygen, the accumulated Proto IX acts as a powerful photosensitizer. It absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[4] This singlet oxygen then initiates a cascade of oxidative damage, primarily through lipid peroxidation of cellular membranes. The disruption of membrane integrity leads to the leakage of cellular contents, loss of cellular compartmentalization, and ultimately, rapid cell death.

Quantitative Data on Physiological Effects

The application of this compound induces a range of measurable physiological and biochemical changes in plants. These effects are dose-dependent and can be quantified to assess the herbicide's efficacy and the plant's response.

Inhibition of Protoporphyrinogen Oxidase (PPO)

While this compound is a known PPO inhibitor, specific IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) can vary depending on the plant species and the experimental conditions. For context, other PPO-inhibiting herbicides, such as Tiafenacil, have reported IC50 values in the range of 22 to 28 nM for various plant species.

Impact on Photosynthesis and Oxidative Stress Markers

This compound treatment significantly impairs photosynthetic capacity and induces oxidative stress, as evidenced by the accumulation of malondialdehyde (MDA), a key indicator of lipid peroxidation.

| Parameter | Plant Species | This compound Treatment | Observation | Reference |

| Net Photosynthesis Rate (Pn) | Grapevine | High Concentration | 43.9% decrease by day 30 compared to baseline. | |

| Grapevine | High Concentration | 19.7% decrease by day 30 compared to control. | ||

| Malondialdehyde (MDA) Content | Grapevine | High Concentration | 51.4% increase by day 4. | |

| Grapevine | High Concentration | 31.4% increase by day 30. | ||

| Superoxide Production Rate | Grapevine | High Concentration | Marked increase by day 6 post-treatment. |

Effects on Antioxidant Enzyme Activities

Plants respond to oxidative stress by modulating their antioxidant enzyme systems. The activity of these enzymes can either increase as a defense response or decrease due to overwhelming oxidative damage.

| Enzyme | Plant Species | This compound/Fluoride Treatment | Dose/Concentration | Effect on Activity | Reference |

| Superoxide Dismutase (SOD) | Radish | Fluoride (F) | 10 mg F/L | 62% increase | |

| Coriander | Fluoride (F) | 10 mg F/L | 52% increase | ||

| Spinach | Fluoride (F) | 10 mg F/L | 45% increase | ||

| Catalase (CAT) | Various | Varies with stress level | High stress | Activity may decrease | |

| Ascorbate Peroxidase (APX) | Bean | Mg-deficiency + High Light | - | Progressive increase | |

| Glutathione Reductase (GR) | Bean | Acifluorfen (similar PPO inhibitor) | Not specified | Elevated activity |

Note: Data on the dose-dependent effects of this compound on specific antioxidant enzymes is often presented in the context of broader stress studies. The data for SOD is for fluoride, a component of this compound, and illustrates a typical dose-response. The effects on CAT, APX, and GR are inferred from studies on PPO inhibitors and related oxidative stress.

Experimental Protocols

The following protocols outline standard methods for quantifying the key physiological effects of this compound on plant cells.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Principle: This assay measures the activity of PPO by monitoring the fluorescence of Protoporphyrin IX (Proto IX), the product of the enzymatic reaction with the non-fluorescent substrate, Protoporphyrinogen IX (Protogen IX). The inhibition by this compound is determined by comparing the reaction rate in the presence and absence of the herbicide.

Materials:

-

Plant tissue (e.g., leaves)

-

Extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Protoporphyrinogen IX (substrate)

-

This compound solutions of varying concentrations

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~405 nm, Emission: ~630 nm)

-

Bradford reagent for protein quantification

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract using the Bradford method.

-

-

Substrate Preparation:

-

Prepare a stock solution of Protoporphyrin IX and reduce it to Protoporphyrinogen IX using sodium amalgam under an inert atmosphere (e.g., argon).

-

Dilute the Protogen IX solution in an appropriate assay buffer.

-

-

Inhibition Assay:

-

In a 96-well microplate, add the enzyme extract to wells containing either the assay buffer (control) or different concentrations of this compound.

-

Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Protogen IX substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence at 630 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase.

-

Express the activity in the presence of this compound as a percentage of the control activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Measurement of Malondialdehyde (MDA) Content

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct (MDA-TBA₂), which can be quantified spectrophotometrically.

Materials:

-

This compound-treated and control plant tissue

-

0.1% (w/v) Trichloroacetic acid (TCA)

-

20% (w/v) TCA containing 0.5% (w/v) TBA

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Extraction:

-

Homogenize a known weight of plant tissue in 0.1% TCA.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes.

-

Collect the supernatant.

-

-

Reaction:

-

Mix a volume of the supernatant with an equal volume of 20% TCA containing 0.5% TBA.

-

Heat the mixture at 95°C for 30 minutes.

-

Quickly cool the reaction tubes in an ice bath to stop the reaction.

-

Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

-

-

Quantification:

-

Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

-

Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹ cm⁻¹.

-

Electrolyte Leakage Assay for Membrane Integrity

Principle: Damage to cell membranes results in the leakage of ions (electrolytes) into the surrounding solution, increasing its electrical conductivity. This assay quantifies the extent of membrane damage by measuring this change in conductivity.

Materials:

-

This compound-treated and control plant leaves

-

Deionized water

-

Conductivity meter

-

Cork borer or scalpel

Procedure:

-

Sample Preparation:

-

Cut uniform leaf discs from both treated and control plants, avoiding major veins.

-

Thoroughly rinse the leaf discs with deionized water to remove surface contaminants and electrolytes from cut edges.

-

-

Initial Leakage Measurement:

-

Place a set number of leaf discs in a known volume of deionized water in a sealed tube.

-

Incubate at room temperature on a shaker for a defined period (e.g., 2-4 hours).

-

Measure the initial electrical conductivity (C1) of the bathing solution.

-

-

Total Leakage Measurement:

-

Autoclave or boil the tubes containing the leaf discs and solution to cause complete cell lysis and release of all electrolytes.

-

Cool the solution to room temperature.

-

Measure the final electrical conductivity (C2).

-

-

Data Analysis:

-

Calculate the percentage of electrolyte leakage as: (C1 / C2) x 100.

-

Compare the percentage of leakage between treated and control samples.

-

Conclusion

This compound's herbicidal activity is a direct consequence of its inhibition of protoporphyrinogen oxidase. This targeted disruption of a fundamental biosynthetic pathway triggers a light-dependent cascade of oxidative stress, leading to widespread cellular damage. The key events include the accumulation of the photosensitizer Protoporphyrin IX, the generation of reactive oxygen species, and subsequent lipid peroxidation, which compromises membrane integrity and function. Quantitative assessment of parameters such as PPO activity, MDA content, electrolyte leakage, and photosynthetic rates provides a robust framework for understanding and evaluating the phytotoxic effects of this compound at the cellular and physiological levels. The protocols and data presented in this guide offer a technical foundation for researchers investigating the mechanisms of PPO-inhibiting herbicides and developing strategies for crop protection and weed management.

References

- 1. Inhibition of plant protoporphyrinogen oxidase by the herbicide acifluorfen-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overexpression of Plastidic Protoporphyrinogen IX Oxidase Leads to Resistance to the Diphenyl-Ether Herbicide Acifluorfen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Protoporphyrinogen Oxidase as an Efficient Selection Marker for Agrobacterium tumefaciens-Mediated Transformation of Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutation of Protoporphyrinogen IX Oxidase Gene Causes Spotted and Rolled Leaf and Its Overexpression Generates Herbicide Resistance in Rice [mdpi.com]

In-Depth Technical Guide: Synthesis and Chemical Properties of Fluoroglycofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroglycofen is a selective herbicide belonging to the diphenyl ether class of compounds. It is primarily used in its ethyl ester form, This compound-ethyl (B166172), for the post-emergence control of broadleaf weeds in various agricultural settings. The herbicidal activity of this compound stems from its inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical component in the chlorophyll (B73375) and heme biosynthesis pathways in plants. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, with a focus on providing detailed experimental protocols and data for research and development purposes.

Synthesis of this compound-Ethyl

The commercial synthesis of this compound-ethyl typically starts from acifluorfen (B165780). The process involves an esterification reaction to introduce the ethyl glycolate (B3277807) moiety. While various patented methods exist, a general laboratory-scale synthesis can be adapted from these principles.

Reaction Scheme

The overall reaction for the synthesis of this compound-ethyl from acifluorfen is depicted below:

Caption: General reaction scheme for the synthesis of this compound-ethyl.

Experimental Protocol

The following protocol is a generalized procedure based on patented literature and may require optimization for specific laboratory conditions.[1]

Materials:

-

Acifluorfen

-

Ethyl chloroacetate

-

Potassium carbonate (or sodium hydroxide)

-

Toluene (or another suitable solvent)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a stirred solution of acifluorfen in a suitable solvent (e.g., toluene), add a base such as potassium carbonate or sodium hydroxide.

-

Addition of Reagent: Slowly add ethyl chloroacetate to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 65 °C and 105 °C and maintain the reaction for 5-6 hours.[1] The progress of the reaction can be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Wash the organic layer sequentially with deionized water and brine solution. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound-ethyl can be further purified by techniques such as column chromatography or recrystallization to yield a high-purity product.

Chemical Properties of this compound and this compound-Ethyl

A thorough understanding of the chemical properties of this compound and its ethyl ester is crucial for its formulation, application, and environmental fate analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and this compound-ethyl.

| Property | This compound | This compound-ethyl |

| IUPAC Name | 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl]oxyacetic acid | (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |

| CAS Number | 77501-60-1 | 77501-90-7 |

| Molecular Formula | C₁₆H₉ClF₃NO₇ | C₁₈H₁₃ClF₃NO₇ |

| Molecular Weight | 419.69 g/mol | 447.75 g/mol |

| Physical State | Solid | Dark amber solid |

| Melting Point | Not available | 65 °C |

| Boiling Point | Not available | 487.7 °C (Predicted) |

| Water Solubility | Not available | 0.6 mg/L (at 20 °C, pH 7) |

| Solubility in Organic Solvents | Not available | Slightly soluble in chloroform (B151607) and methanol |

| pKa | Not available | Not applicable |

| LogP (Octanol-Water Partition Coefficient) | 3.0 (Computed) | 3.6 (Computed) |

Stability

This compound-ethyl is relatively stable under neutral and slightly acidic conditions. However, it undergoes hydrolysis to the parent acid, this compound, under alkaline conditions.[2] It is also susceptible to photolysis, with a reported aqueous photolysis half-life of 0.25 days at pH 7.[3]

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

This compound, like other diphenyl ether herbicides, acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the biosynthesis of both chlorophyll and heme in plants.

Signaling Pathway

The inhibition of PPO by this compound disrupts the normal tetrapyrrole biosynthesis pathway, leading to a cascade of events that result in phytotoxicity.

Caption: Mechanism of action of this compound via PPO inhibition.

Description of the Pathway:

-

Inhibition of PPO: this compound enters the plant cell and specifically inhibits the protoporphyrinogen oxidase (PPO) enzyme located in the chloroplasts.

-

Accumulation of Protoporphyrinogen IX: The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, within the chloroplasts.

-

Cellular Leakage: The excess protoporphyrinogen IX leaks out of the chloroplasts and into the cytoplasm.

-

Oxidation to Protoporphyrin IX: In the cytoplasm, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX by non-enzymatic processes.

-

Photosensitization and Oxidative Stress: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen.

-

Cellular Damage: These ROS cause rapid lipid peroxidation, leading to the disruption of cell membranes, leakage of cellular contents, and ultimately, cell death. This results in the characteristic necrotic lesions observed on treated plants.

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of this compound-ethyl in various matrices, including technical grade material, formulated products, and environmental samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of this compound-ethyl. A typical method for the analysis of the bulk material is outlined below. This method may require optimization for specific instrumentation and sample matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Acetonitrile (B52724) and water (with or without a modifier like formic acid or phosphoric acid) in an isocratic or gradient elution. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | UV detection at a wavelength where this compound-ethyl exhibits strong absorbance (e.g., 254 nm). |

| Injection Volume | 10-20 µL |

Sample Preparation:

A standard solution of this compound-ethyl is prepared in a suitable solvent, such as acetonitrile, at a known concentration. The sample to be analyzed is also dissolved in the same solvent and diluted to fall within the calibration range.

Quantification:

Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the analysis of standard solutions of known concentrations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the determination of trace levels of this compound-ethyl residues in complex matrices such as soil, water, and agricultural commodities, UPLC-MS/MS is the method of choice due to its high sensitivity and selectivity.[4]

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of the herbicide this compound. The provided experimental protocols and data are intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of agrochemical development, environmental science, and drug discovery. A comprehensive understanding of these aspects is critical for the safe and effective use of this herbicide and for the development of new and improved weed management strategies. Further research into the precise pKa of this compound and the development of standardized, peer-reviewed laboratory synthesis protocols would further enhance the collective knowledge base for this important compound.

References

Fluoroglycofen's Mode of Action as a Protoporphyrinogen Oxidase (PPO) Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroglycofen is a selective, post-emergence herbicide belonging to the diphenyl ether chemical class. Its herbicidal activity stems from the potent inhibition of protoporphyrinogen (B1215707) oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which is rapidly oxidized to the photodynamic protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), causing rapid lipid peroxidation, membrane disruption, and ultimately, cell death in susceptible plants. This technical guide provides a comprehensive overview of the biochemical mechanism of this compound, detailing its interaction with PPO, the subsequent physiological and cellular consequences, and the experimental methodologies used to characterize its mode of action.

Introduction to Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO; EC 1.3.3.4) is a flavin-dependent enzyme that catalyzes the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to form protoporphyrin IX (Proto IX).[1][2] This reaction is the last common step in the biosynthesis of two essential tetrapyrroles: chlorophylls (B1240455) in photosynthetic organisms and hemes in virtually all living organisms.[1][3] In plants, PPO is localized in both plastids and mitochondria. The inhibition of PPO disrupts the production of these vital molecules and, more critically, initiates a cascade of events leading to rapid phytotoxicity.

Biochemical Mechanism of this compound Inhibition

This compound, like other diphenyl ether herbicides, acts as a potent inhibitor of PPO.[4] The primary mechanism of action involves the following key steps:

-

Inhibition of PPO: this compound competitively binds to the active site of the PPO enzyme, preventing the binding of its natural substrate, Protogen IX.

-

Accumulation of Protoporphyrinogen IX: The blockage of the PPO-catalyzed reaction leads to the accumulation of Protogen IX within the plastids.

-

Extracellular Oxidation to Protoporphyrin IX: The accumulated Protogen IX leaks from the plastids into the cytoplasm. In the cytoplasm, it is rapidly oxidized to Proto IX by non-enzymatic processes or other oxidases.

-

Photosensitization and Oxidative Stress: The resulting high concentrations of Proto IX, a potent photosensitizer, absorb light energy. In the presence of molecular oxygen, this energy is transferred to create highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).

-

Cellular Damage: Singlet oxygen and other ROS initiate a chain reaction of lipid peroxidation, destroying the integrity of cellular and organellar membranes. This leads to leakage of cellular contents, loss of function, and rapid cell death, manifesting as necrotic lesions on the plant tissue.

Signaling Pathways and Physiological Effects

The primary signaling event in this compound's mode of action is the massive and rapid generation of ROS, leading to acute oxidative stress. This oxidative burst can trigger a cascade of downstream signaling events, although the specific pathways activated by PPO inhibitor-induced stress are an area of ongoing research. It is hypothesized that the plant's general stress response pathways, which are known to be activated by ROS, are likely involved. These may include:

-

Hormonal Signaling: The interplay between ROS and phytohormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) is a well-established aspect of plant defense and stress responses. The oxidative stress induced by this compound could potentially modulate these hormonal pathways, although direct evidence for this compound is limited.

-

Gene Expression Changes: The surge in ROS can act as a signal to alter the expression of numerous genes involved in stress response, antioxidant defense, and programmed cell death.

The physiological effects of this compound on susceptible plants are rapid and severe, particularly in the presence of light. Symptoms include:

-

Water-soaked appearance of tissues followed by rapid necrosis and browning.

-

Leaf cupping and crinkling.

-

Stunting of growth.

Quantitative Data on PPO Inhibition

| Herbicide | Target Organism/Enzyme Source | IC50 (µM) |

| Oxyfluorfen | Amaranthus tuberculatus PPO | 0.150 |

| Novel Diphenyl Ether (Compound G4) | Amaranthus tuberculatus PPO | 0.0468 |

Table 1: Comparative IC50 values of diphenyl ether herbicides against plant PPO.

Experimental Protocols

The characterization of PPO inhibitors like this compound involves a series of in vitro and in vivo experiments.

In Vitro PPO Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining PPO activity.

1. Enzyme Extraction: a. Homogenize plant tissue (e.g., spinach leaves, etiolated corn shoots) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors). b. Centrifuge the homogenate to pellet cellular debris. c. Further centrifuge the supernatant at a higher speed to isolate plastids or mitochondria, which are then lysed to release the PPO enzyme. d. Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

2. Substrate Preparation (Protoporphyrinogen IX): a. Protogen IX is unstable and must be prepared fresh by the chemical reduction of Proto IX using sodium amalgam or sodium borohydride.

3. Assay Procedure: a. In a cuvette, combine the assay buffer, the enzyme extract, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO). Include a solvent-only control. b. Pre-incubate the mixture for a short period at a controlled temperature (e.g., 30°C). c. Initiate the reaction by adding the freshly prepared Protogen IX substrate. d. Monitor the increase in absorbance at approximately 630 nm (the absorption maximum of Proto IX) over time using a spectrophotometer. e. Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration. f. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Whole Plant Assay

This assay evaluates the herbicidal efficacy of this compound on susceptible plant species.

1. Plant Material: a. Grow susceptible weed species (e.g., Amaranthus retroflexus, Chenopodium album) and a tolerant crop species (e.g., wheat, soybean) under controlled greenhouse conditions to the 2-4 true leaf stage.

2. Herbicide Application: a. Prepare a series of dilutions of a commercial formulation of This compound-ethyl (B166172) in water, including a surfactant as recommended. b. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

3. Evaluation: a. Maintain the treated plants in the greenhouse under a regular light/dark cycle. b. Visually assess the percentage of injury (e.g., chlorosis, necrosis) at regular intervals (e.g., 3, 7, and 14 days after treatment). c. At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it to determine the dose-response relationship and calculate the GR50 (the dose required to reduce growth by 50%).

Visualizations

Signaling Pathway

Caption: Biochemical cascade of PPO inhibition by this compound.

Experimental Workflow

Caption: Logical workflow for characterizing this compound's mode of action.

Conclusion

This compound is an effective herbicide that functions through the potent and specific inhibition of protoporphyrinogen oxidase. This mode of action triggers a light-dependent cascade of events, leading to the accumulation of the photosensitizer protoporphyrin IX and subsequent massive oxidative damage to plant cells. A thorough understanding of this mechanism, supported by the experimental protocols outlined in this guide, is crucial for the development of new herbicidal molecules, the management of herbicide resistance, and for advancing our knowledge of plant tetrapyrrole biosynthesis. Further research into the specific downstream signaling pathways activated by this compound-induced oxidative stress will provide a more complete picture of its mode of action.

References

Structural Analysis of Fluoroglycofen and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen is a selective herbicide belonging to the diphenyl ether class of compounds. It is primarily used for the post-emergence control of broadleaf weeds in various agricultural settings. The herbicidal activity of this compound and its analogues stems from their potent inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical component in the chlorophyll (B73375) and heme biosynthesis pathways in plants. This technical guide provides an in-depth structural analysis of this compound and its analogues, detailing their mechanism of action, structure-activity relationships, and the experimental protocols for their synthesis and characterization.

Chemical Structure and Properties

This compound and its commercially used ethyl ester, this compound-ethyl, are characterized by a diphenyl ether core structure. The key structural features include a substituted nitrophenyl ring linked via an ether bond to a second aromatic ring bearing chloro and trifluoromethyl substituents.

Table 1: Physicochemical Properties of this compound and this compound-ethyl

| Property | This compound | This compound-ethyl |

| IUPAC Name | 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl]oxyacetic acid | (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |

| CAS Number | 77501-60-1[1] | 77501-90-7[2] |

| Molecular Formula | C₁₆H₉ClF₃NO₇[1] | C₁₈H₁₃ClF₃NO₇[2] |

| Molecular Weight | 419.69 g/mol [1] | 447.75 g/mol |

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary mode of action of this compound and its analogues is the inhibition of protoporphyrinogen oxidase (PPO), the enzyme that catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). This inhibition leads to the accumulation of Protogen IX in the cytoplasm, where it undergoes non-enzymatic oxidation to Proto IX. The resulting excess of Proto IX, a potent photosensitizer, generates reactive oxygen species (ROS) upon exposure to light, leading to lipid peroxidation, membrane damage, and ultimately, cell death.

Signaling Pathway of this compound-induced Phytotoxicity

The following diagram illustrates the signaling cascade initiated by the inhibition of PPO by this compound, culminating in oxidative stress and cell death.

Downstream Effects of Oxidative Stress

The accumulation of ROS triggers a cascade of downstream events, including the activation of the plant's antioxidant defense system. However, the overwhelming production of ROS surpasses the plant's scavenging capacity, leading to widespread cellular damage. The lipid peroxidation cascade generates cytotoxic aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which can further propagate cellular damage by reacting with proteins and nucleic acids. This uncontrolled oxidative stress ultimately results in the disruption of cellular homeostasis and programmed cell death.

Structure-Activity Relationship (SAR) of this compound Analogues

The herbicidal activity of diphenyl ether compounds is significantly influenced by the nature and position of substituents on both aromatic rings. SAR studies have revealed several key features that contribute to high PPO inhibitory activity.

Table 2: Structure-Activity Relationship of Selected this compound Analogues

| Compound | R Group (at position corresponding to the ester in this compound-ethyl) | PPO Inhibitory Activity (pI₅₀) | Herbicidal Activity | Reference |

| Acifluorfen (B165780) | -COOH | High | Good | |

| This compound-ethyl | -COOCH₂COOC₂H₅ | High | Excellent | |

| Analogue 5b | -COOCH=CHCOOC₂H₅ | 6.64 | Good against broadleaf weeds | |

| Analogue 5c | -COOCH=CHCOOCH₃ | High | Good against velvetleaf | |

| Analogue III-02 | 6-methylbenzodthiazol-2-yl ester | N/A (EC₅₀ provided) | High against monocots |

Note: pI₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Generally, the presence of a nitro group at the 2-position and a trifluoromethyl group at the 4-position of the phenoxy ring are crucial for high activity. The nature of the substituent at the 5-position of the benzoic acid ring can be varied to modulate the herbicidal spectrum and crop selectivity. For instance, the introduction of unsaturated carboxylates can enhance activity against specific weed species.

Experimental Protocols

Synthesis of this compound-ethyl

The synthesis of this compound-ethyl is typically achieved through the esterification of its corresponding carboxylic acid precursor, Acifluorfen. While various patented methods exist, a general laboratory-scale synthesis is outlined below.

Experimental Workflow for this compound-ethyl Synthesis

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Acifluorfen, toluene, and a suitable catalyst (e.g., a phase-transfer catalyst).

-

Initial Reaction: Heat the mixture with stirring to initiate the reaction.

-

Base Addition: Add potassium carbonate to the reaction mixture and increase the temperature to promote the formation of the carboxylate salt.

-

Esterification: Introduce ethyl chloroacetate to the reaction mixture and heat to 90–105 °C to drive the esterification reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Perform a liquid-liquid extraction using a toluene-water solution to separate the organic layer containing the product.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield high-purity this compound-ethyl.

Structural Elucidation Techniques

The structural confirmation of this compound and its analogues relies on a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound and its Analogues

| Technique | This compound-ethyl | General Characteristics for Analogues |

| ¹H NMR | Signals corresponding to aromatic protons, the ethyl group, and the methylene (B1212753) bridge. | Aromatic protons typically appear in the range of 7-8.5 ppm. Aliphatic protons will vary depending on the ester group. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbons, and aliphatic carbons. | Aromatic carbons resonate between 110-160 ppm. Carbonyl carbons are typically found in the 160-170 ppm range. |

| IR Spectroscopy | Characteristic strong asymmetric and symmetric N-O stretching vibrations for the nitro group are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. C=O stretching of the ester will also be prominent. | The presence of the nitro group is a key diagnostic feature. The C=O and C-O stretching frequencies will vary with the ester functionality. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 447. Characteristic fragmentation patterns include the loss of the ethoxycarbonylmethyl group. | The molecular ion peak will correspond to the molecular weight of the analogue. Fragmentation patterns can help confirm the structure of the ester group and the diphenyl ether core. |

Conclusion

This compound and its analogues represent a significant class of herbicides with a well-defined mechanism of action targeting the PPO enzyme. The structural features of these diphenyl ether compounds are intricately linked to their herbicidal efficacy, and a thorough understanding of their structure-activity relationships is crucial for the design of new, more effective, and selective herbicides. The experimental protocols outlined in this guide provide a framework for the synthesis and structural characterization of these important agrochemicals. Future research in this area may focus on developing analogues with improved crop safety profiles and novel resistance-breaking capabilities.

References

Unveiling the Toxicological Profile of Fluoroglycofen in Non-Target Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile of the herbicide Fluoroglycofen, with a specific focus on its impact on non-target organisms. This compound, a member of the diphenyl ether class of herbicides, is recognized for its potent herbicidal activity, which stems from its role as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. Understanding its effects on organisms beyond its intended targets is crucial for a thorough environmental risk assessment and for the development of safer agricultural practices. This document synthesizes available quantitative toxicological data, details relevant experimental protocols based on international guidelines, and visualizes the key toxicological pathways and experimental workflows.

Quantitative Toxicological Data

The acute toxicity of this compound-ethyl, the active ester form of this compound, varies significantly across different non-target species. The following tables summarize the available quantitative data from various ecotoxicological studies. It is important to note that while qualitative assessments indicate high toxicity to certain organisms like algae and earthworms, specific quantitative data (e.g., EC50 and LC50 values) are not consistently available in the public domain.

| Organism | Species | Endpoint | Value (mg/kg) | Reference |

| Bird | Not Specified | Acute Oral LD50 | 367.02 | [1] |

| Mammal | Rat | Acute Oral LD50 | 1500 | [2] |

| Mammal | Rabbit | Acute Percutaneous LD50 | >5000 | [2] |

| Mammal | Dog | No-Effect Level (1-year feeding) | 320 (mg/kg diet) | [2] |

Table 1: Avian and Mammalian Acute Toxicity of this compound-ethyl

| Organism | Species | Endpoint | Value (mg/L) | Reference |

| Fish | Not Specified | 96-hour LC50 | 1.6 | [1] |

| Aquatic Invertebrate | Daphnia sp. | 48-hour EC50 | 30 |

Table 2: Aquatic Organism Acute Toxicity of this compound-ethyl

Qualitative Toxicity Information:

-

Algae: this compound-ethyl is reported to be highly toxic to algae.

-

Earthworms: The substance is flagged for high acute ecotoxicity to earthworms.

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and laboratories. Below are detailed summaries of the methodologies for key ecotoxicological tests relevant to this compound.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

-

Test Animals: Typically, a species like the Northern bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos) is used. Birds are acclimatized to laboratory conditions before the test.

-

Dosage: The test substance is administered as a single oral dose. A limit test at 2000 mg/kg body weight is often performed first. If mortality occurs, a dose-response study with at least three dose levels is conducted to determine the LD50.

-

Procedure: Birds are fasted before dosing. After administration of the test substance, they are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test population.

Fish Acute Toxicity Test (OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Organisms: Common test species include rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio).

-

Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

-

Concentrations: A range of concentrations of the test substance is used, typically in a geometric series, along with a control group.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia species.

-

Test Organisms: Daphnia magna is the most commonly used species. Neonates (less than 24 hours old) are used for the test.

-

Test Conditions: The daphnids are exposed to the test substance in a static system for 48 hours.

-

Concentrations: A series of test concentrations and a control are used.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation of the test vessel.

-

Endpoint: The primary endpoint is the EC50, the median effective concentration that causes immobilisation in 50% of the daphnids within 48 hours.

Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater algae.

-

Test Organisms: A rapidly growing green alga species, such as Scenedesmus quadricauda or Pseudokirchneriella subcapitata, is typically used.

-

Test Conditions: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under constant illumination and temperature for 72 hours.

-

Measurements: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like chlorophyll (B73375) fluorescence.

-

Endpoint: The EC50 is calculated based on the inhibition of growth rate or yield relative to the control cultures.

Earthworm Acute Toxicity Test (Based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms.

-

Test Organisms: The species Eisenia fetida is commonly used.

-

Test Medium: The test is conducted in a standardized artificial soil.

-

Procedure: The test substance is mixed into the soil at various concentrations. Adult earthworms are introduced into the treated soil and observed for 14 days.

-

Observations: Mortality is assessed at the end of the test.

-

Endpoint: The LC50, the concentration lethal to 50% of the earthworms, is determined.

Mechanism of Toxicity and Signaling Pathway

This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis pathway of both chlorophyll in plants and heme in animals. The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This accumulated substrate then leaks from its normal cellular location and is oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizing molecule. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause lipid peroxidation and the subsequent disruption of cell membranes, leading to cellular leakage and ultimately cell death.

Caption: Toxicological pathway of this compound via PPO inhibition.

Experimental Workflow Visualization

The process of assessing the ecotoxicity of a chemical like this compound follows a structured workflow, from initial characterization to detailed toxicity testing across various non-target organisms.

Caption: General workflow for ecotoxicological assessment.

References

Environmental Fate and Degradation of Fluoroglycofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen is a selective, post-emergence herbicide belonging to the diphenyl ether class of chemicals. It is primarily used in its ester form, This compound-ethyl (B166172), to control broadleaf weeds in various agricultural settings. Understanding the environmental fate and degradation of this compound is critical for assessing its ecological impact, ensuring food safety, and complying with regulatory standards. This technical guide provides an in-depth overview of the environmental persistence, degradation pathways, and key experimental methodologies used to study this compound.

Physicochemical Properties and Environmental Mobility

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. This compound-ethyl has low aqueous solubility and volatility. The mobility of this compound in soil is influenced by its adsorption to soil particles, a process quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A study of various herbicides suggests that for many, adsorption is predominantly through partition into the soil organic matter. While a specific Koc value for this compound was not found in the immediate search results, its structural similarity to other diphenyl ether herbicides suggests it may have a tendency to bind to soil organic matter, which would limit its mobility.

Degradation Pathways

This compound undergoes degradation in the environment through a combination of biotic and abiotic processes, including microbial degradation, hydrolysis, and photolysis.

Microbial Degradation

Microorganisms in the soil play a significant role in the breakdown of this compound-ethyl. In soil and water, it is rapidly hydrolyzed to its corresponding acid, this compound, which is then further degraded by microbes.

Several bacterial strains capable of degrading this compound-ethyl have been isolated and studied. For instance, a strain of Mycobacterium phocaicum (MBWY-1) was found to utilize this compound-ethyl as a sole source of carbon for growth, degrading 100 mg/L to a non-detectable level within 72 hours under optimal conditions of 30°C and pH 7.0. Another study identified a Lysinibacillus sp. (KS-1) that degraded 85.25% of a 50 mg/L this compound solution within 3 days at 30°C and pH 7.0.

The microbial degradation of this compound-ethyl proceeds through a series of metabolic steps. The primary metabolites identified from the degradation by Mycobacterium phocaicum MBWY-1 include:

-

{5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid

-

Acifluorfen

-

5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate

-

5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl

-

3-chloro-4-hydroxyl benzotrifluoride

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound-ethyl in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature. The degradation of this compound-ethyl in water follows first-order kinetics. The hydrolytic rate increases with increasing pH and temperature.

Photolysis

Photolysis, or degradation by sunlight, is another important abiotic process that contributes to the breakdown of this compound-ethyl in the environment. While detailed quantitative data on the photolysis of this compound specifically were not found, studies on other fluorinated pesticides demonstrate that photolytic degradation can be a significant dissipation pathway, often involving UV irradiation.

Quantitative Data on Environmental Fate

The persistence of a pesticide in the environment is often expressed in terms of its half-life (DT50), which is the time it takes for 50% of the initial concentration to degrade.

Table 1: Half-life of this compound-ethyl in Soil

| Soil Type/Location | Half-life (hours) | Reference |

| Shanxi, China | 34.8 | |

| Heilongjiang, China | 48.5 | |

| Soybean Plant | 43.3 |

Table 2: Half-life of this compound-ethyl in Water (Hydrolysis)

| pH | Temperature (°C) | Half-life | Reference |

| 5 | 25 | 12.2 days | |

| 7 | 25 | 144.4 hours | |

| 9 | 25 | 85.6 minutes | |

| 5 | 50 | 10.7 days | |

| 7 | 50 | 13.4 hours | |

| 9 | 50 | 23.3 minutes |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of the environmental fate of pesticides. The following sections outline the general methodologies for key experiments.

Residue Analysis in Soil and Water

A common and sensitive method for the detection and quantification of this compound-ethyl residues in environmental samples is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

A. Sample Preparation and Extraction (General Steps):

-

Soil Samples: A representative soil sample is weighed and homogenized. The sample is then extracted with a suitable organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of water. The mixture is vigorously shaken or sonicated to ensure efficient extraction.

-

Water Samples: Water samples are typically extracted using liquid-liquid extraction with a solvent like dichloromethane (B109758) or by passing the sample through a solid-phase extraction (SPE) cartridge.

-

Cleanup: The crude extract is often "cleaned up" to remove interfering co-extractives. This can be achieved using techniques like SPE with various sorbents (e.g., C18, Florisil) or dispersive solid-phase extraction (dSPE).

B. UPLC-MS/MS Analysis:

-

Chromatographic Separation: The cleaned-up extract is injected into a UPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of solvents like acetonitrile and water (often with additives like formic acid or ammonium (B1175870) acetate) is used to separate the analyte of interest from other components.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound-ethyl are monitored for quantification and confirmation.

A study on this compound-ethyl residues in soybean and soil reported detection limits of 0.5 µg/kg in soybean seed and 1 µg/kg in plant and soil, with recoveries ranging from 83.4% to 99.2%.

Hydrolysis Study

Hydrolysis studies are typically conducted following standardized guidelines such as OECD Guideline 111.

-

Test System: Sterile aqueous buffer solutions of at least three different pH values (e.g., pH 4, 7, and 9) are prepared.

-

Test Substance Application: A stock solution of this compound-ethyl in a water-miscible solvent is prepared and added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling and Analysis: At appropriate time intervals, aliquots are withdrawn from each solution and analyzed for the concentration of the parent compound and any major hydrolysis products using a suitable analytical method like HPLC or UPLC-MS/MS.

-

Data Analysis: The degradation rate constant and half-life are calculated for each pH and temperature combination.

Photolysis Study

Photolysis studies are often performed according to guidelines like OECD Guideline 316.

-

Light Source: A light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters, is used. The intensity of the light is measured and controlled.

-

Test System: The test is conducted in sterile, optically transparent vessels containing a solution of this compound-ethyl in pure water or a buffer solution.

-

Controls: Dark controls (vessels wrapped in aluminum foil) are run in parallel to account for any degradation not caused by light (e.g., hydrolysis).

-

Incubation: The test and control vessels are exposed to the light source at a constant temperature.

-

Sampling and Analysis: Samples are taken at various time points and analyzed for the concentration of the parent compound and photoproducts.

-

Data Analysis: The photodegradation rate and half-life are determined.

Soil Sorption/Desorption Study

The soil sorption coefficient (Koc) is typically determined using the batch equilibrium method as described in OECD Guideline 106.

-

Soil Selection: A range of well-characterized soils with varying organic carbon content and texture are used.

-

Test Solution: A solution of this compound-ethyl in a 0.01 M CaCl2 solution is prepared.

-

Equilibration: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The tubes are shaken at a constant temperature until equilibrium is reached.

-

Analysis: The tubes are centrifuged, and the concentration of this compound-ethyl remaining in the supernatant (aqueous phase) is determined. The amount sorbed to the soil is calculated by difference.

-

Calculation of Kd and Koc: The soil-water distribution coefficient (Kd) is calculated. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

-

Desorption (Optional): The supernatant is replaced with a fresh CaCl2 solution, and the mixture is re-equilibrated to determine the extent of desorption.

Visualizations

Chemical Structure of this compound-ethyl

Methodological & Application

Protocol for Fluoroglycofen Application in Field Trials: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the application of Fluoroglycofen, a protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide, in field trials. These guidelines are designed to ensure accurate and reproducible data collection for the evaluation of its efficacy and crop safety.

Introduction

This compound is a selective, post-emergence herbicide effective against a range of broadleaf weeds and certain grasses.[1] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the biosynthesis of chlorophyll (B73375) and heme.[2][3] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and ultimately, plant death.[3][4] this compound and its derivatives, such as This compound-ethyl (B166172), are primarily used for weed control in crops like wheat, barley, oats, peanuts, and soybeans.

Data Presentation

The following tables summarize recommended application rates and expected efficacy of this compound-ethyl (a common derivative of this compound) for key crops and common weeds. Data is compiled from publicly available research and regional pest management guides.

Table 1: Recommended Application Rates of this compound-ethyl (25% EC Formulation) in Field Trials

| Crop | Growth Stage for Application | Application Rate (g a.i./ha) | Application Rate (mL/ha of 25% EC) | Notes |

| Wheat | 2-leaf to flag leaf stage | 20 - 30 | 80 - 120 | Application timing can be adjusted based on weed growth stage. Do not apply after the flag leaf is visible. |

| Barley | 2-leaf to flag leaf stage | 20 - 30 | 80 - 120 | Similar to wheat, timing is crucial to avoid crop injury. |

| Soybean | 1-3 trifoliate leaf stage | 15 - 25 | 60 - 100 | Apply post-emergence. Ensure good spray coverage. Not for use on all soybean varieties; check varietal tolerance. |

Table 2: Efficacy of this compound-ethyl Against Common Broadleaf Weeds

| Weed Species | Scientific Name | Growth Stage for Optimal Control | Expected Control Efficacy (%) at Recommended Rates |

| Common Lambsquarters | Chenopodium album | 2-4 leaf stage | 85 - 95 |

| Redroot Pigweed | Amaranthus retroflexus | 2-4 leaf stage | 90 - 98 |

| Field Bindweed | Convolvulus arvensis | Actively growing, pre-flowering | 70 - 85 |

| Common Chickweed | Stellaria media | Before flowering | 90 - 100 |

| Wild Mustard | Sinapis arvensis | Rosette to early flowering | 85 - 95 |

Experimental Protocols

This section outlines the detailed methodology for conducting field trials to evaluate the efficacy of this compound.

Experimental Design

-

Trial Layout: A randomized complete block design (RCBD) is recommended to minimize the effects of field variability.

-

Replicates: A minimum of three to four replicates per treatment is essential for statistical validity.

-

Plot Size: Individual plots should be of a sufficient size to allow for representative sampling and to minimize edge effects. A typical plot size is 3 meters by 6 meters.

-

Treatments:

-

Untreated Control: A plot that receives no herbicide application.

-

Weed-Free Control: A plot kept manually free of weeds to determine the crop's yield potential.

-

This compound Treatments: At least three different application rates (e.g., a low, a medium, and a high rate centered around the recommended dosage) should be tested.

-

Standard Herbicide Control: Include a currently registered and commonly used herbicide for the target weeds as a benchmark for comparison.

-

Site Selection and Preparation

-

Site History: Select a field with a known history of uniform weed infestation of the target species.

-

Soil Type: Record the soil type, organic matter content, and pH, as these can influence herbicide efficacy and persistence.

-

Seedbed Preparation: Prepare a uniform seedbed according to standard agricultural practices for the crop being tested.

Herbicide Application

-

Equipment: Use a calibrated research plot sprayer with flat-fan nozzles to ensure uniform application.

-

Spray Volume: A spray volume of 200-400 liters per hectare is recommended to ensure thorough coverage of the weed foliage.

-

Application Timing: Apply this compound post-emergence when the target weeds are at the recommended growth stage (typically 2-4 true leaves) and the crop is at a tolerant growth stage as specified in Table 1.

-

Environmental Conditions: Record the environmental conditions at the time of application, including temperature, relative humidity, and wind speed. Avoid application during periods of extreme heat, drought, or high wind.

Tank Mixes

For broader spectrum weed control in wheat, this compound-ethyl can be tank-mixed with herbicides targeting grassy weeds.

Table 3: Potential Tank Mix Partners for this compound-ethyl in Wheat

| Tank Mix Partner (Active Ingredient) | Target Weeds | Notes |

| Clodinafop-propargyl | Wild oats, ryegrass | Always follow the label instructions for both products regarding mixing order and adjuvant requirements. A jar test is recommended to check for physical compatibility before mixing in the spray tank. |

| Pinoxaden | Wild oats, ryegrass, canarygrass | Ensure both products are registered for use on the specific wheat variety. Adhere to the most restrictive label precautions. |

Data Collection and Assessment

-

Weed Control Efficacy: Visually assess weed control at 7, 14, and 28 days after treatment (DAT). Use a percentage scale where 0% represents no control and 100% represents complete kill of the weed.

-

Crop Injury (Phytotoxicity): Visually assess crop injury at 7, 14, and 28 DAT using a percentage scale, where 0% is no injury and 100% is crop death. Note any symptoms such as stunting, chlorosis, or necrosis.

-

Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of individual weeds per species within a designated quadrat (e.g., 0.25 m²) in each plot. Harvest the above-ground weed biomass from the quadrat, dry it in an oven, and record the dry weight.

-

Crop Yield: At crop maturity, harvest the grain from the center rows of each plot, avoiding the edges. Record the grain weight and adjust for moisture content.

Statistical Analysis

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for a this compound field trial.

References

Application Notes and Protocols for the Analysis of Fluoroglycofen Residues

Introduction